![molecular formula C18H18FN5OS B1672735 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 932737-65-0](/img/structure/B1672735.png)

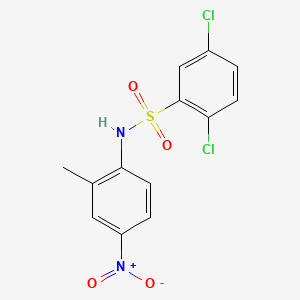

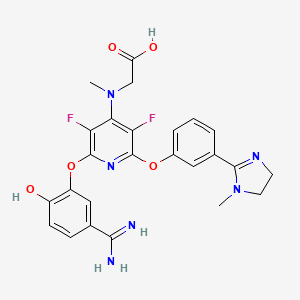

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide

描述

FITM is an antagonist of metabotropic glutamate receptor 1 (mGluR1; IC50 = 5.1 nM for the human receptor). It is selective for mGluR1 over mGluR2, mGluR5, and mGluR8 (IC50s = >10, 7, and >10 µM, respectively). FITM (0.3 mg/kg) decreases methamphetamine-induced hyperlocomotion in mice and reverses disruptions in prepulse inhibition induced by methamphetamine and ketamine in rats when administered at a dose of 1 mg/kg.

FITM is a potent mGlu1 inhibitor.

科学研究应用

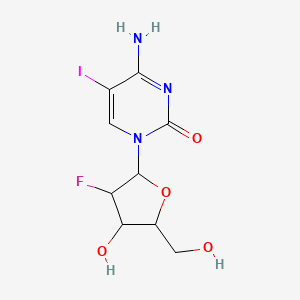

Radiopharmaceutical Synthesis

FITM: serves as a precursor for the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET) imaging . The fluorine-18 isotope can be incorporated into peptides, proteins, and oligonucleotides via Cu(I)-mediated click chemistry, providing a robust method for tracking biological processes in vivo.

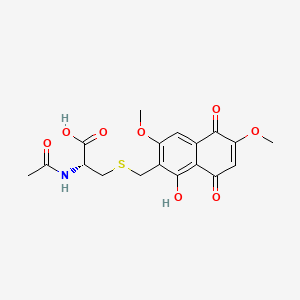

Bioconjugation Tool

The compound’s versatility is highlighted in its use as a building block for bioconjugation . It facilitates the attachment of various biomolecules to radiotracers, enhancing the specificity and efficacy of molecular imaging agents.

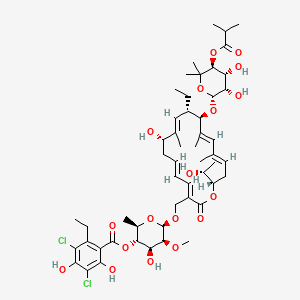

Nonlinear Optical Material Research

FITM: derivatives have been explored for their potential in nonlinear optical applications . Their structural and spectral properties are conducive to the development of materials for optoelectronic devices, potentially impacting fields like solar energy and clean energy technologies.

Schiff Base Material Analysis

The compound’s structural analogs have been studied as Schiff base materials, which are known for their nonlinear optical properties and applications in optoelectronics . These materials can be used in devices that require the modulation of light, such as in optical switches.

Antimicrobial Activity

Thiazole derivatives, a core component of FITM , have shown promising results in preliminary in vitro antibacterial activity studies . This suggests potential applications of FITM in developing new antimicrobial agents.

Cancer Research

The thiazole moiety present in FITM is structurally similar to compounds that have been identified as potential inhibitors of prostate cancer . This opens up avenues for the compound’s application in cancer treatment research, particularly in the search for novel therapeutic agents.

作用机制

Target of Action

It’s known that many compounds with similar structures target enzymes or receptors involved in cellular signaling pathways .

Mode of Action

The exact mode of action of FITM is not clearly defined in the literature. Typically, compounds like FITM interact with their targets by binding to the active site or allosteric sites, thereby modulating the activity of the target. This can result in the activation or inhibition of the target, leading to changes in downstream cellular processes .

Biochemical Pathways

Compounds with similar structures often impact pathways related to cell growth, proliferation, and apoptosis .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

Based on its structural similarity to other compounds, it might influence cell growth, proliferation, and apoptosis .

属性

IUPAC Name |

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVGIKIKQHUFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The provided research primarily focuses on FITM's biological activity and applications as a PET ligand. Information regarding material compatibility and stability under various conditions falls outside the scope of these studies.

ANone: The provided research focuses on FITM's role as a negative allosteric modulator of mGluR1. No catalytic properties or applications are discussed in these studies.

ANone: While the research mentions the development of FITM as a PET imaging agent [, ], it doesn't provide specific details about its stability under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability.

ANone: The provided research focuses on FITM's biological activity and doesn't specifically address SHE (Safety, Health, and Environment) regulations or compliance.

ANone: The provided research does not delve into potential resistance mechanisms or cross-resistance profiles for FITM concerning mGluR1 or other targets.

ANone: The toxicology and safety profile of FITM is not extensively covered in the provided research.

ANone: The research primarily focuses on utilizing FITM as a PET imaging probe. It doesn't delve into specific drug delivery strategies or targeted therapies using FITM.

ANone: The provided research primarily focuses on FITM's biological activity and applications in PET imaging. Information regarding its environmental impact and degradation is outside the scope of these studies.

ANone: The research primarily focuses on FITM's interactions with mGluR1 and its application as a PET imaging probe. It doesn't delve into specific details about its dissolution rate, solubility in various media, or their impact on bioavailability.

ANone: While the research mentions the use of 18F-FITM in PET imaging, it doesn't provide specific details on the validation of analytical methods employed for its characterization, quantification, or monitoring.

ANone: Information on quality control and assurance measures during FITM development and manufacturing is not provided in the research abstracts.

ANone: The provided research does not discuss the potential immunogenicity or immunological responses associated with FITM.

ANone: The provided research does not delve into potential interactions between FITM and drug transporters.

ANone: The research primarily focuses on FITM's interaction with mGluR1 and its application as a PET probe. It doesn't provide information on its potential interactions with drug-metabolizing enzymes.

ANone: While FITM's successful application as a PET imaging probe suggests a degree of biocompatibility [, ], the provided research doesn't explicitly discuss its biocompatibility or biodegradability.

ANone: The research primarily focuses on FITM and doesn't offer a comparative analysis of alternative compounds or substitutes for modulating mGluR1 activity or PET imaging applications.

ANone: The provided research primarily focuses on FITM's biological activity and doesn't address recycling or waste management strategies.

ANone: While the provided research doesn't provide a comprehensive historical overview, it signifies a significant milestone by presenting FITM as a novel PET ligand for mGluR1 imaging. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine](/img/structure/B1672656.png)